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FIIN-2 Anti-Tumor Efficacy Profile

The following table summarizes the anti-tumor efficacy of FIIN-2 as reported in key studies.

Cancer Type Cell Line/Model Key Findings on Efficacy Proposed Mechanism Citation

| Lung Adenocarcinoma (LUAD) | A549 & A549/DDP (cisplatin-resistant) | • Inhibited proliferation,

colony formation, migration. • Induced mitochondria-mediated apoptosis. • Induced protective autophagy;

efficacy potentiated by autophagy inhibitors (e.g., CQ, 3-MA). | Irreversible inhibition of FGFR1-4;

downstream inhibition of mTOR, activation of autophagy pathway [1]. | [1] | | Various Cancers (Broad

Spectrum) | NCI-H1581, H520, Kato III, AN3CA, RT112, A2780, 4T1, SKOV-3 | Showed excellent

antiproliferative activity in diverse cancer cell lines, including those with FGFR gatekeeper mutations (e.g.,

FGFR1 V561M) and FGFR4-dependent lines [2]. | Pan-FGFR inhibition; covalent binding overcomes

resistance from gatekeeper mutations [2]. | [2] | | Prostate Cancer (PCa) | LNCaP, VCaP, CWR-R1 | More

effective in cancer cell mono-cultures than in co-cultures with Cancer-Associated Fibroblasts (CAFs), which

exerted a protective effect [3]. | Inhibition of FGFR signaling pathway [3]. | [3] |

Detailed Experimental Protocols

To help you interpret the data and potentially design your own experiments, here are the detailed

methodologies from the key studies.
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In Vitro Efficacy and Mechanism in Lung Cancer [1]

This study investigated FIIN-2's effects on LUAD cell lines, including the cisplatin-resistant A549/DDP

variant.

Cell Lines: A549, A549/DDP.

Treatment: Cells were treated with FIIN-2.
Proliferation & Viability: Assessed using Cell Counting Kit-8 (CCK-8) assay.

Clonogenic Activity: Measured by colony formation assay.
Cell Migration: Evaluated using migration assays (e.g., Transwell).

Apoptosis: Analyzed by measuring mitochondria-mediated apoptosis markers.
Autophagy Induction:

Autophagy flux was monitored by tracking LC3-I to LC3-II conversion and p62 degradation via
western blotting.

Key proteins in the autophagy pathway (mTOR, p-mTOR, Vps34, Beclin-1) were analyzed by
western blot.

Combination Therapy: FIIN-2 was combined with autophagy inhibitors Chloroquine (CQ) or 3-
Methyladenine (3-MA). Cytotoxicity was then re-evaluated using CCK-8, confirming enhanced

efficacy.

Broad-Spectrum Anti-Proliferative Screening [2]

This research tested FIIN-2 across a panel of cancer cell lines.

Cell Lines: Included NCI-H2077, NCI-H1581 (lung), H520 (lung), Kato III (gastric), AN3CA
(endometrial), RT112 (bladder), A2780 (ovarian), 4T1 (breast), and SKOV-3 (ovarian).

Dosing: Cells were treated with FIIN-2 at 1.0 μM concentration.
Incubation Time: 96 hours.

Viability Readout: Cell survival was assessed using Cell-Titer-Glo luminescent reagent, which
measures cellular ATP as a proxy for metabolically active cells.

Data Analysis: EC50 values (half-maximal effective concentration) were calculated using software
like GraphPad Prism.

Mechanism of Action and Signaling Pathway

FIIN-2 is a second-generation, irreversible, pan-FGFR inhibitor. It covalently binds to a cysteine residue

(Cys491 in FGFR2) in the ATP-binding pocket of FGFR1-4, leading to sustained pathway inhibition [1] [2].
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The diagram below illustrates the signaling pathway of FIIN-2, highlighting its direct target and downstream

effects, including the crucial finding of protective autophagy induction.
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Key Insights for Researchers

Overcoming Resistance: FIIN-2's irreversible binding mechanism makes it a strong candidate for

targeting cancers with resistance to first-generation, reversible FGFR inhibitors, particularly those with
gatekeeper mutations [3] [2].

Combination Therapy is Crucial: The induction of protective autophagy is a key resistance
mechanism. The data strongly suggests that combining FIIN-2 with autophagy inhibitors (e.g.,

Chloroquine) could be a highly effective therapeutic strategy, especially in resistant cancers like
LUAD [1].

Importance of the Tumor Microenvironment (TME): Simple mono-culture models may
overestimate drug efficacy. The protective role of Cancer-Associated Fibroblasts (CAFs) noted in

prostate cancer models [3] underscores the need for more physiologically relevant 3D co-culture
systems for reliable drug testing.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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